molecular formula C5H6BrNOS B6316422 1-(4-Bromo-thiazol-2-yl)-ethanol CAS No. 1370356-21-0

1-(4-Bromo-thiazol-2-yl)-ethanol

Cat. No.: B6316422
CAS No.: 1370356-21-0
M. Wt: 208.08 g/mol
InChI Key: IGNLIXUAGLRDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-thiazol-2-yl)-ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethanol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-bromo-thiazole with ethylene oxide under basic conditions to yield 1-(4-Bromo-thiazol-2-yl)-ethanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-thiazol-2-yl)-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-thiazol-2-yl)-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-thiazol-2-yl)-ethanol is largely dependent on its interactions with biological targets. Thiazole derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor function, resulting in antimicrobial or anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular thiazole derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-thiazol-2-yl)-ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical properties .

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3(8)5-7-4(6)2-9-5/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNLIXUAGLRDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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